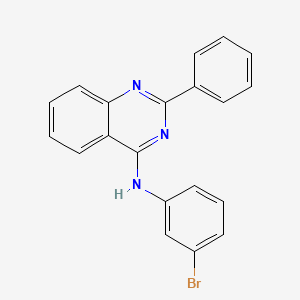
N-(3-bromophenyl)-2-phenylquinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromophenyl)-2-phenylquinazolin-4-amine is a compound that belongs to the class of quinazolinamines Quinazolinamines are heterocyclic aromatic compounds containing a quinazoline moiety substituted by one or more amine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-phenylquinazolin-4-amine typically involves multi-step reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve automated synthesis techniques to ensure high yield and purity. For example, a simplified automated synthesis method using Sep-Pak purification has been reported for similar compounds . This method involves a single radiochemical step, making it efficient for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-bromophenyl)-2-phenylquinazolin-4-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted quinazolinamines .
Applications De Recherche Scientifique
N-(3-bromophenyl)-2-phenylquinazolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(3-bromophenyl)-2-phenylquinazolin-4-amine involves its interaction with specific molecular targets. It acts as an epidermal growth factor receptor inhibitor by binding to the ATP binding domain on the receptor, thereby inhibiting its kinase activity . This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other quinazolinamines such as Gefitinib, Erlotinib, and Lapatinib. These compounds also act as epidermal growth factor receptor inhibitors and are used in the treatment of non-small-cell lung cancer .
Uniqueness
N-(3-bromophenyl)-2-phenylquinazolin-4-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinazolinamines . This uniqueness makes it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C20H14BrN3 |
|---|---|
Poids moléculaire |
376.2 g/mol |
Nom IUPAC |
N-(3-bromophenyl)-2-phenylquinazolin-4-amine |
InChI |
InChI=1S/C20H14BrN3/c21-15-9-6-10-16(13-15)22-20-17-11-4-5-12-18(17)23-19(24-20)14-7-2-1-3-8-14/h1-13H,(H,22,23,24) |
Clé InChI |
DIWOMLNVEBVEHE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC(=CC=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















